4-bromo-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline
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Overview
Description
(1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a bromophenyl group, dimethoxy groups, and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-bromobenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the imine. This reaction is often carried out in the presence of a dehydrating agent to drive the equilibrium towards the imine formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they may exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, materials, and other products. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl group and the tetrahydroisoquinoline core are likely to play key roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-Bromophenyl)-N-phenylmethanimine
- (Z)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine
Uniqueness
Compared to similar compounds, (1Z)-N-(4-BROMOPHENYL)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE stands out due to its unique combination of functional groups and structural features. The presence of both bromophenyl and dimethoxy groups, along with the tetrahydroisoquinoline core, provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C19H21BrN2O2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2)11-12-9-16(23-3)17(24-4)10-15(12)18(22-19)21-14-7-5-13(20)6-8-14/h5-10H,11H2,1-4H3,(H,21,22) |
InChI Key |
OZUMDPSJSVFOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC=C(C=C3)Br)OC)OC)C |
Origin of Product |
United States |
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